molecular formula C3H3N3O2 B13914451 2,5-Dihydro-5-oxo-1H-1,2,4-triazole-3-carboxaldehyde

2,5-Dihydro-5-oxo-1H-1,2,4-triazole-3-carboxaldehyde

Cat. No.: B13914451
M. Wt: 113.08 g/mol
InChI Key: YLAKZWGIZJMOJV-UHFFFAOYSA-N
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Description

5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid. The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole is a key step in the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, carbon dioxide, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole is a notable transformation .

Scientific Research Applications

5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure allows for diverse interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde is unique due to its specific functional groups and the presence of the oxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-oxo-1,4-dihydro-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-1-2-4-3(8)6-5-2/h1H,(H2,4,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKZWGIZJMOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NNC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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